molecular formula C7H5Cl2N B12071442 2,4-Dichloro-5-ethenylpyridine

2,4-Dichloro-5-ethenylpyridine

Cat. No.: B12071442
M. Wt: 174.02 g/mol
InChI Key: YGWXCNFBXNNZQY-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-ethenylpyridine is a chemical compound with the molecular formula C7H5Cl2N It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2nd and 4th positions and an ethenyl group at the 5th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-ethenylpyridine typically involves the chlorination of 5-ethenylpyridine. The process can be carried out using chlorine gas in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where 5-ethenylpyridine is fed into a reactor along with chlorine gas. The reaction mixture is then heated to the desired temperature, and the product is subsequently purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-ethenylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form 2,4-dichloro-5-ethylpyridine.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed:

  • Substitution reactions yield derivatives like 2,4-diamino-5-ethenylpyridine.
  • Oxidation reactions produce compounds such as 2,4-dichloro-5-pyridinecarboxaldehyde.
  • Reduction reactions result in 2,4-dichloro-5-ethylpyridine.

Scientific Research Applications

2,4-Dichloro-5-ethenylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases.

    Industry: Utilized in the production of agrochemicals and as a building block for various chemical products.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-ethenylpyridine involves its interaction with specific molecular targets, depending on its application. For instance, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with their cellular processes. The exact pathways and targets can vary, but typically involve disruption of enzyme activity or cell membrane integrity.

Comparison with Similar Compounds

    2,4-Dichloropyridine: Lacks the ethenyl group, making it less reactive in certain substitution reactions.

    2,4-Dichloro-5-methylpyridine: Contains a methyl group instead of an ethenyl group, affecting its chemical reactivity and applications.

    2,4-Dichloro-5-fluoropyridine: The presence of a fluorine atom alters its electronic properties and reactivity.

Uniqueness: 2,4-Dichloro-5-ethenylpyridine is unique due to the presence of both chlorine atoms and an ethenyl group, which confer distinct reactivity patterns and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C7H5Cl2N

Molecular Weight

174.02 g/mol

IUPAC Name

2,4-dichloro-5-ethenylpyridine

InChI

InChI=1S/C7H5Cl2N/c1-2-5-4-10-7(9)3-6(5)8/h2-4H,1H2

InChI Key

YGWXCNFBXNNZQY-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CN=C(C=C1Cl)Cl

Origin of Product

United States

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